molecular formula C23H21N3O4S B2427121 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895430-61-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2427121
CAS No.: 895430-61-2
M. Wt: 435.5
InChI Key: IXELFGYLVPQCGA-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic chemical compound designed for research applications. Its molecular structure integrates a 4,7-dimethoxybenzothiazole moiety, a 3-methoxybenzamide group, and a pyridin-3-ylmethyl unit, forming a complex scaffold of interest in medicinal chemistry. The core benzothiazole structure is a privileged scaffold in drug discovery, known for its diverse biological activities. Research on closely related analogues provides insight into its potential research value. For instance, compounds with similar benzothiazole and thiadiazole architectures have demonstrated cytotoxic activity against various human cancer cell lines in scientific studies, suggesting potential for investigating antiproliferative effects . Furthermore, a structurally similar N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide analogue (ML293) has been identified as a novel, selective, and brain-penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor, indicating the potential for this chemical class in neuroscientific research . Additionally, derivatives containing a thiadiazole core have been explored as EGFR/HER-2 dual-target inhibitors, which work against cancer growth and angiogenesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-28-17-8-4-7-16(12-17)22(27)26(14-15-6-5-11-24-13-15)23-25-20-18(29-2)9-10-19(30-3)21(20)31-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELFGYLVPQCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Coupling with Benzamide: The benzothiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide structure.

    Introduction of Pyridinylmethyl Group: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction using pyridine-3-methanol and a suitable activating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokines and the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both methoxy and pyridinylmethyl groups, which enhance its chemical stability and biological activity. This compound exhibits a broader spectrum of activity compared to its analogs, making it a valuable candidate for further research and development.

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Benzo[d]thiazole derivatives have been shown to influence cell cycle regulation and apoptosis through the activation of the p53 pathway, which is crucial for tumor suppression. The compound may also exhibit anti-proliferative effects by inducing reactive oxygen species (ROS) production, leading to cellular stress and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and HER-2 kinase activities, which are critical in cancer cell proliferation .
  • Induction of Apoptosis : The compound can induce apoptosis through mitochondrial pathways, which may involve cytochrome c release and subsequent activation of caspases.

Other Biological Activities

In addition to its anticancer effects, this compound may possess:

  • Antimicrobial Activity : Some benzo[d]thiazole derivatives have shown promise as antimicrobial agents, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Compounds within this class often exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on EGFR/HER-2 Inhibition : A derivative similar to the target compound was found to effectively inhibit EGFR and HER-2 in breast cancer cells, demonstrating potent anti-proliferative effects with minimal toxicity towards normal cells .
  • Molecular Dynamics Studies : These studies indicated that specific interactions between the compound and target proteins could stabilize binding, enhancing its therapeutic potential .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
This compoundAnticancerMCF-7 (Breast)15
Similar Compound AEGFR InhibitionSK-BR-3 (Breast)10
Similar Compound BHER-2 InhibitionA549 (Lung)12

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